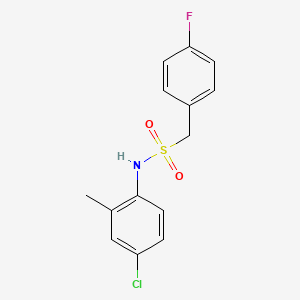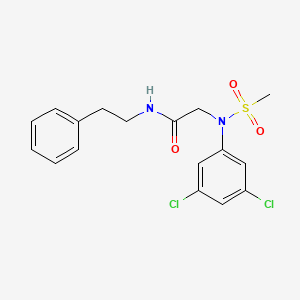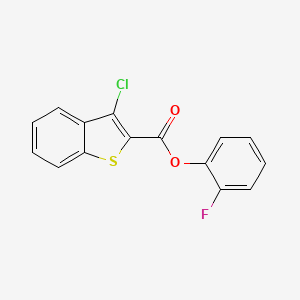![molecular formula C22H18N2O2 B5038889 N-[2-(1-naphthyloxy)ethyl]-2-quinolinecarboxamide](/img/structure/B5038889.png)
N-[2-(1-naphthyloxy)ethyl]-2-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-naphthyloxy)ethyl]-2-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a quinoline derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
作用機序
The mechanism of action of N-[2-(1-naphthyloxy)ethyl]-2-quinolinecarboxamide is not fully understood. However, it has been suggested that this compound exerts its effects by inhibiting various enzymes and signaling pathways involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-[2-(1-naphthyloxy)ethyl]-2-quinolinecarboxamide has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, inhibit cell cycle progression, and reduce tumor growth. In neurodegenerative disease research, N-[2-(1-naphthyloxy)ethyl]-2-quinolinecarboxamide has been studied for its potential neuroprotective effects, including reducing oxidative stress and inflammation. In antimicrobial research, this compound has been shown to have antibacterial activity against various bacterial strains.
実験室実験の利点と制限
N-[2-(1-naphthyloxy)ethyl]-2-quinolinecarboxamide has several advantages for lab experiments, including its potential applications in cancer research, neurodegenerative disease research, and antimicrobial research. However, this compound also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the study of N-[2-(1-naphthyloxy)ethyl]-2-quinolinecarboxamide. One direction is to further explore its potential applications in cancer research, neurodegenerative disease research, and antimicrobial research. Another direction is to study its potential side effects and toxicity in more detail. Additionally, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods for this compound.
Conclusion:
N-[2-(1-naphthyloxy)ethyl]-2-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. While N-[2-(1-naphthyloxy)ethyl]-2-quinolinecarboxamide has several advantages for lab experiments, it also has limitations, including its potential toxicity. Further studies are needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods for this compound.
合成法
N-[2-(1-naphthyloxy)ethyl]-2-quinolinecarboxamide can be synthesized using various methods, including the reaction of 2-aminobenzoic acid with 2-chloroethylamine hydrochloride and 1-naphthol in the presence of triethylamine. Another method involves the reaction of 2-chloroethylamine hydrochloride with 2-amino-3-carbethoxyquinoline in the presence of sodium hydride and 1-naphthol. The synthesis method plays a crucial role in determining the purity and yield of the final product.
科学的研究の応用
N-[2-(1-naphthyloxy)ethyl]-2-quinolinecarboxamide has been used in various scientific research applications, including cancer research, neurodegenerative disease research, and antimicrobial research. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells. In neurodegenerative disease research, N-[2-(1-naphthyloxy)ethyl]-2-quinolinecarboxamide has been studied for its potential neuroprotective effects. In antimicrobial research, this compound has shown activity against various bacterial strains.
特性
IUPAC Name |
N-(2-naphthalen-1-yloxyethyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-22(20-13-12-17-7-2-4-10-19(17)24-20)23-14-15-26-21-11-5-8-16-6-1-3-9-18(16)21/h1-13H,14-15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVISGGVCHXTZJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCNC(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-naphthalen-1-yloxyethyl)quinoline-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

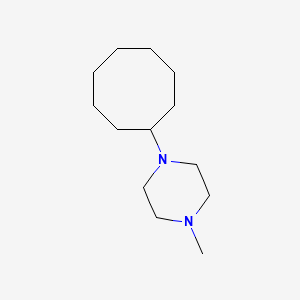


![4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzenesulfonamide](/img/structure/B5038836.png)
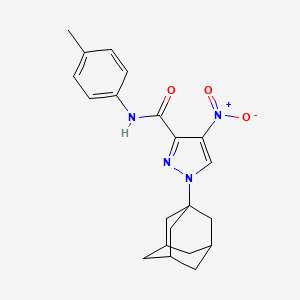

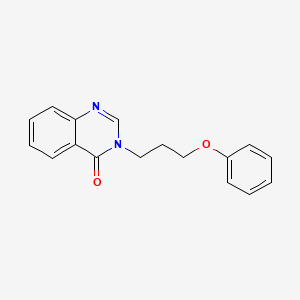
![5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5038855.png)
![7-[4-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5038865.png)
![4-(methylthio)-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide](/img/structure/B5038868.png)
